![molecular formula C22H29N5O3 B12215936 6-imino-11-methyl-2-oxo-N-propan-2-yl-7-(3-propan-2-yloxypropyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B12215936.png)
6-imino-11-methyl-2-oxo-N-propan-2-yl-7-(3-propan-2-yloxypropyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-imino-11-methyl-2-oxo-N-propan-2-yl-7-(3-propan-2-yloxypropyl)-1,7,9-triazatricyclo[84003,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound with a unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-imino-11-methyl-2-oxo-N-propan-2-yl-7-(3-propan-2-yloxypropyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide typically involves multiple steps, including cyclization, alkylation, and amidation reactions. The starting materials are often simple organic compounds that undergo a series of transformations under controlled conditions.
Cyclization: The initial step involves the formation of the tricyclic core through a cyclization reaction. This is typically achieved by heating the starting materials in the presence of a suitable catalyst.
Alkylation: The next step involves the introduction of the propan-2-yloxypropyl group through an alkylation reaction. This is usually carried out using an alkyl halide and a base.
Amidation: The final step involves the formation of the carboxamide group through an amidation reaction. This is typically achieved by reacting the intermediate compound with an amine under acidic or basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to maximize yield and minimize by-products. Continuous flow reactors and automated synthesis platforms are often used to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the propan-2-yloxypropyl group, using reagents like alkyl halides or sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Alkyl halides, sulfonates, polar aprotic solvents.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
6-imino-11-methyl-2-oxo-N-propan-2-yl-7-(3-propan-2-yloxypropyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide has several applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.
Materials Science: The unique tricyclic structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: The compound is used as a probe to study various biological processes, including enzyme activity and protein interactions.
Industrial Applications: It is explored for use in the synthesis of advanced polymers and as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of 6-imino-11-methyl-2-oxo-N-propan-2-yl-7-(3-propan-2-yloxypropyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets through various pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 6-imino-11-methyl-2-oxo-N-propan-2-yl-7-(3-propan-2-yloxypropyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
- 4-[(9-cyclopentyl-6-oxo-5-propan-2-yl-7,8-dihydropyrimido[4,5-b][1,4]diazepin-2-yl)amino]-3-methoxy-N-(1-methyl-4-piperidinyl)benzamide
- Ethyl 6-methyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Uniqueness
The uniqueness of this compound lies in its tricyclic structure and the presence of multiple functional groups, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C22H29N5O3 |
|---|---|
Molecular Weight |
411.5 g/mol |
IUPAC Name |
6-imino-11-methyl-2-oxo-N-propan-2-yl-7-(3-propan-2-yloxypropyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
InChI |
InChI=1S/C22H29N5O3/c1-13(2)24-21(28)16-12-17-20(26(18(16)23)10-7-11-30-14(3)4)25-19-15(5)8-6-9-27(19)22(17)29/h6,8-9,12-14,23H,7,10-11H2,1-5H3,(H,24,28) |
InChI Key |
UIWFMTYECJWIDI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=N)N3CCCOC(C)C)C(=O)NC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-chloro-2-(methylsulfanyl)-N-[4-(propan-2-yl)phenyl]pyrimidine-4-carboxamide](/img/structure/B12215862.png)
![1-(4-bromophenyl)-5-[(2,4-dichlorophenoxy)methyl]-1H-tetrazole](/img/structure/B12215867.png)
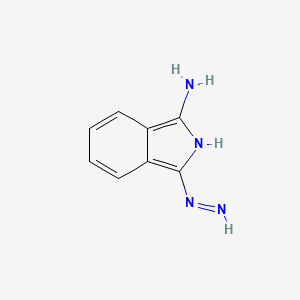
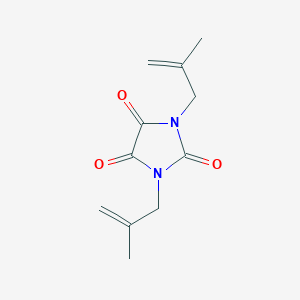
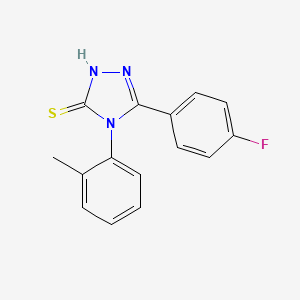
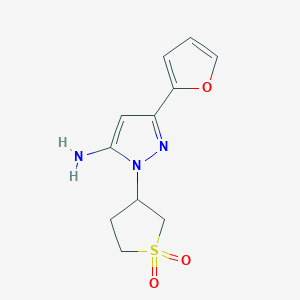
![N-{[5-(3-chlorophenyl)furan-2-yl]methyl}-N-(1,1-dioxidotetrahydrothiophen-3-yl)thiophene-2-carboxamide](/img/structure/B12215922.png)
![2-{[(1-isopropyl-1H-pyrazol-4-yl)amino]methyl}phenol](/img/structure/B12215930.png)
![5-Tert-butyl-3-(4-chlorophenyl)-2-methyl-7-[(naphthalen-1-ylmethyl)sulfanyl]pyrazolo[1,5-a]pyrimidine](/img/structure/B12215938.png)
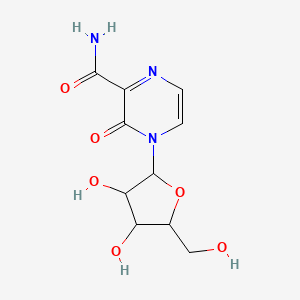
![1-(1,3-dimethyl-1H-pyrazol-5-yl)-N-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B12215950.png)
![{[(1H-Indol-3-yl)methyl]sulfanyl}acetic acid](/img/structure/B12215951.png)
![N-[4-(aminomethyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B12215952.png)
![N-[(2-ethyl-4-methylpyrazol-3-yl)methyl]-2,5-dimethylpyrazol-3-amine;hydrochloride](/img/structure/B12215956.png)
